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molecular formula C12H14O4 B8759004 Ethyl 2-(2-formyl-4-methylphenoxy)acetate CAS No. 88521-73-7

Ethyl 2-(2-formyl-4-methylphenoxy)acetate

Cat. No. B8759004
M. Wt: 222.24 g/mol
InChI Key: HVEJDXOHJFWHBU-UHFFFAOYSA-N
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Patent
US09255093B2

Procedure details

To a solution of ethyl 2-(2-formyl-4-methylphenoxy)acetate (2.24 g, 10.08 mmol) in 15 mL of DMF was added K2CO3 (2.79 g, 20.16 mmol), the mixture was stirred under nitrogen at 90° C. for 3 hr. After cooling to room temperature, the mixture was filtered through Celite, and washed with DCM. The combined filtrate was concentrated, and the resulting residue was purified by silica gel flash chromatography, 100% Heptane-20% Ethyl Acetate/80% Heptane, to give a white solid, ethyl 5-methylbenzofuran-2-carboxylate (1.2 g). LCMS retention time=1.54 minutes (LC method 3); MS (m+1)=204.8. 1H NMR (400 MHz, DMSO-d6) δ 1.33 (t, J=7.1 Hz, 3H), 2.41 (s, 3H), 4.35 (q, J=7.1 Hz, 2H), 7.34 (dd, J=8.5, 1.4 Hz, 1H), 7.55-7.63 (m, 2H), 7.68 (d, J=0.9 Hz, 1H).
Quantity
2.24 g
Type
reactant
Reaction Step One
Name
Quantity
2.79 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:15]=[C:14]([CH3:16])[CH:13]=[CH:12][C:4]=1[O:5][CH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8])=O.C([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[CH3:16][C:14]1[CH:13]=[CH:12][C:4]2[O:5][C:6]([C:7]([O:9][CH2:10][CH3:11])=[O:8])=[CH:1][C:3]=2[CH:15]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
2.24 g
Type
reactant
Smiles
C(=O)C1=C(OCC(=O)OCC)C=CC(=C1)C
Name
Quantity
2.79 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred under nitrogen at 90° C. for 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through Celite
WASH
Type
WASH
Details
washed with DCM
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by silica gel flash chromatography, 100% Heptane-20% Ethyl Acetate/80% Heptane

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC=1C=CC2=C(C=C(O2)C(=O)OCC)C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: CALCULATEDPERCENTYIELD 58.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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